molecular formula C7H8ClNO3 B2556451 Methyl 6-hydroxynicotinate CAS No. 1221722-65-1

Methyl 6-hydroxynicotinate

Cat. No.: B2556451
CAS No.: 1221722-65-1
M. Wt: 189.6
InChI Key: HNNMWZMPGITFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-hydroxynicotinate is a useful research compound. Its molecular formula is C7H8ClNO3 and its molecular weight is 189.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Methyl 6-hydroxynicotinate, a derivative of nicotinic acid, primarily targets the class A flavoenzyme 6-hydroxynicotinate 3-monooxygenase (NicC) in aerobic bacteria . This enzyme plays a crucial role in the degradation of nicotinate, a process that is essential for the bacteria’s survival and growth .

Mode of Action

The interaction of this compound with its target, NicC, involves a complex multistep process. The binding of this compound to NicC is a two-step process that significantly increases the affinity of NicC for NADH and enables the formation of a charge-transfer-complex intermediate to enhance the rate of flavin reduction . This interaction results in the decarboxylative hydroxylation of 6-hydroxynicotinate (6-HNA), a key step in the degradation of nicotinate .

Biochemical Pathways

This compound affects the nicotinate degradation pathway in aerobic bacteria. The compound is hydroxylated in the pyridine ring, leading to the formation of 2,5-dihydroxypyridine (2,5-DHP) with concomitant oxidation of NADH to NAD+ . This process is part of the larger biochemical pathway of nicotinate catabolism, which serves as a model for understanding the mechanistic strategies bacteria use to degrade N-heterocyclic aromatic compounds .

Pharmacokinetics

It is known that the compound should be stored in a dark place, sealed, and at room temperature . These conditions suggest that this compound may be sensitive to light, air, and temperature, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action involve the hydroxylation and decarboxylation of 6-hydroxynicotinate (6-HNA). This results in the formation of 2,5-dihydroxypyridine (2,5-DHP) and the oxidation of NADH to NAD+ . These changes facilitate the degradation of nicotinate, a process crucial for the survival and growth of certain aerobic bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage conditions suggest that it may be sensitive to light, air, and temperature . These factors could potentially affect the compound’s stability and its interaction with its target, NicC

Properties

IUPAC Name

methyl 6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVVPKLHKMKWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329003
Record name methyl 6-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66171-50-4
Record name methyl 6-hydroxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-oxo-1,6-dihydropyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.